molecular formula C14H14N4O3S B2713727 4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one CAS No. 2320523-97-3

4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Cat. No.: B2713727
CAS No.: 2320523-97-3
M. Wt: 318.35
InChI Key: CSIINHSNHMJVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a thiazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides in the presence of a base.

    Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis method.

    Coupling with Piperazine: The final step involves coupling the synthesized intermediates with piperazine under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole or thiazole rings.

    Reduction: Reduction reactions could target the carbonyl group or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology

    Biological Probes: Used in the study of biological pathways and mechanisms.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Polymer Science: Potential application in the synthesis of specialized polymers.

Mechanism of Action

The mechanism of action of 4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Methylisoxazole-3-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
  • 4-(5-Phenylisoxazole-3-carbonyl)-1-(thiazol-2-yl)piperazin-2-one

Uniqueness

The presence of the cyclopropyl group in 4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one may confer unique steric and electronic properties, potentially enhancing its biological activity or stability compared to similar compounds.

Properties

IUPAC Name

4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c19-12-8-17(4-5-18(12)14-15-3-6-22-14)13(20)10-7-11(21-16-10)9-1-2-9/h3,6-7,9H,1-2,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIINHSNHMJVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCN(C(=O)C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.